![molecular formula C11H20N2O2 B6300798 tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate CAS No. 2227205-60-7](/img/structure/B6300798.png)
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a bicyclic structure containing a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptane. One common method involves the reaction of 2-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large quantities of reagents and products.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, thiols, in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.
科学研究应用
Chemistry: In organic synthesis, tert-butyl N-(2-azabicyclo[221]heptan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its bicyclic structure can mimic natural substrates or ligands, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bicyclic structure can interact with specific amino acid residues in the enzyme, leading to inhibition.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases, and other enzymes involved in disease pathways.
Receptors: G-protein coupled receptors, ion channels, and other membrane-bound receptors.
相似化合物的比较
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
Uniqueness: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate is unique due to the position of the nitrogen atom in the bicyclic structure. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
属性
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPYXAQPBPXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
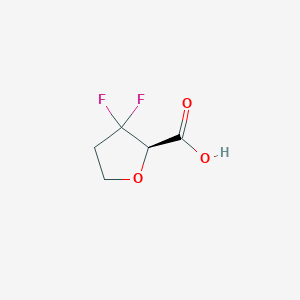
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
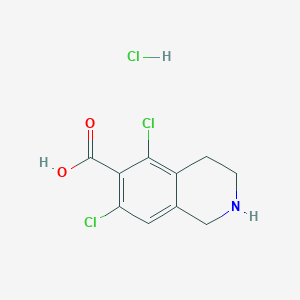
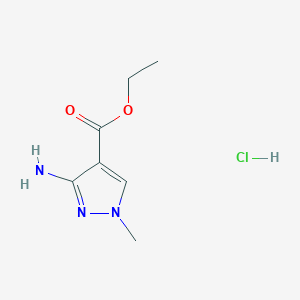
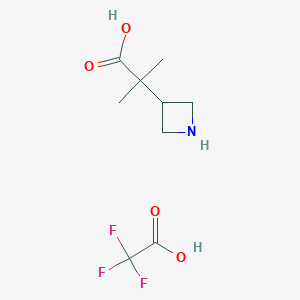
![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
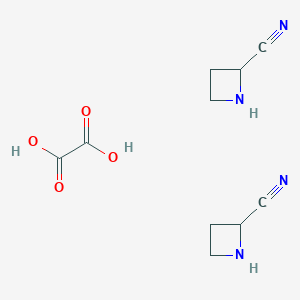
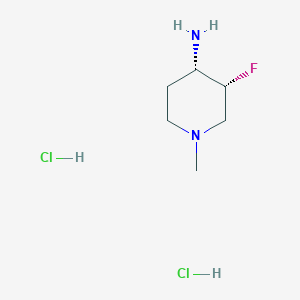
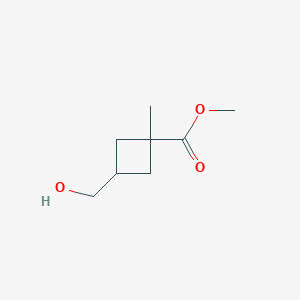
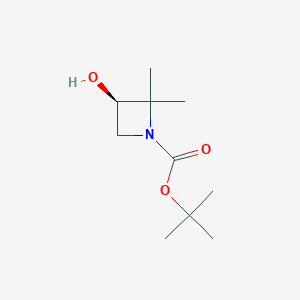
![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)

